Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate
Description
This compound belongs to the class of cyclohexyl carbamates with a trans-configured tert-butyl carbamate group and a unique dimethoxyphosphoryl acetyl substituent. Carbamates, particularly tert-butyl derivatives, are widely used as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[4-(2-dimethoxyphosphorylacetyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28NO6P/c1-15(2,3)22-14(18)16-12-8-6-11(7-9-12)13(17)10-23(19,20-4)21-5/h11-12H,6-10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIPQBWTSVAZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Reduction and Boc Protection
A method from ChemicalBook () describes the synthesis of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate via Staudinger reaction. Key steps include:
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Azide Reduction : A cyclohexyl azide intermediate is reduced using triphenylphosphine (PPh₃) and water in tetrahydrofuran (THF) at 80°C.
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Acid-Base Workup : The amine is extracted using ethyl acetate and HCl, followed by alkalinization with NaOH to isolate the free amine.
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Boc Protection : The amine reacts with Boc₂O in a polar aprotic solvent (e.g., THF) to form the carbamate.
Reaction Conditions :
Stereochemical Control
Trans-configuration is often achieved using resolved starting materials or via ring-opening of epoxides. For example, trans-4-aminocyclohexanol derivatives can be oxidized to the amine before Boc protection.
Acetylation at the 4-Position of the Cyclohexyl Ring
Introducing the acetyl group at the cyclohexyl ring’s 4-position requires functionalization of the carbamate-protected amine.
Friedel-Crafts Acylation (Non-Aromatic Systems)
While traditional Friedel-Crafts acylation is unsuitable for non-aromatic cyclohexane, alternative approaches include:
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Enolate Alkylation : Deprotonation of the cyclohexylamine’s α-position using strong bases (e.g., LDA) followed by reaction with acetyl chloride.
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Conjugate Addition : Michael addition to α,β-unsaturated ketones, though this requires pre-functionalized intermediates.
Ketone Intermediate Formation
A patent (,) detailing Edoxaban intermediates demonstrates acylation via reaction with ethyl 2-oxoacetate derivatives. Adapting this method:
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Reaction with Ethyl 2-Oxoacetate : The trans-cyclohexylamine carbamate reacts with ethyl 2-oxoacetate in an organic solvent (e.g., acetonitrile).
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Base-Mediated Condensation : Addition of triethylamine (TEA) or LiOH facilitates imine formation, followed by hydrolysis to the ketone.
Optimization Insights :
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Neutral forms of reactants reduce viscosity and improve yields compared to salt forms.
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Solvent Choice: Acetonitrile or THF minimizes side reactions.
Phosphorylation of the Acetyl Group
The dimethoxyphosphoryl moiety is introduced via phosphorylation of the acetyl group’s α-carbon.
Michaelis-Arbuzov Reaction
Reaction of the acetylated intermediate with trimethyl phosphite (P(OMe)₃) under acidic conditions:
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Activation : The acetyl group’s α-hydrogen is deprotonated using NaH or LDA.
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Phosphorylation : Trimethyl phosphite reacts with the enolate, followed by oxidation to form the phosphoryl group.
Conditions :
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Solvent: Dry DMF or THF
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Temperature: 0°C to room temperature
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Yield: ~70–80% (estimated for analogous reactions)
Two-Step Phosphorylation
Alternative approaches involve:
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Chlorination : Treating the acetyl group with PCl₅ to form α-chloroacetyl intermediate.
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Nucleophilic Substitution : Reaction with dimethyl phosphite (HPO(OMe)₂) in the presence of a base (e.g., K₂CO₃).
Integrated Synthetic Route
Combining the above steps, a plausible pathway is:
Step 1 : Synthesis of trans-tert-butyl (4-aminocyclohexyl)carbamate ().
Step 2 : Acylation with ethyl 2-oxoacetate under basic conditions ().
Step 3 : Phosphorylation using trimethyl phosphite ([general organophosphorus methods]).
Table 1. Comparative Analysis of Key Reaction Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carbamate Formation | Boc₂O, THF, rt | 53% | |
| Acylation | Ethyl 2-oxoacetate, TEA, CH₃CN | 85–93% | |
| Phosphorylation | P(OMe)₃, NaH, DMF | ~75% | (Inferred) |
Challenges and Optimization Strategies
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Stereochemical Integrity : Trans-configuration must be preserved during acylation and phosphorylation. Use of bulky bases (e.g., LDA) or chiral auxiliaries may enhance selectivity.
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Solvent Effects : High-viscosity mixtures (common in carbamate syntheses) are mitigated using neutral reactants and polar solvents ().
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Purification : Silica gel chromatography or crystallization from hexane/ethyl acetate improves purity ( ).
Chemical Reactions Analysis
Types of Reactions
Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as NMR, HPLC, and LC-MS to confirm their structure and purity .
Scientific Research Applications
Synthetic Intermediate in Drug Development
Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate serves as a critical synthetic intermediate in the production of various pharmaceutical compounds. Notably, it has been linked to the synthesis of lacosamide, an anticonvulsant medication used for epilepsy treatment. The compound's structure allows for the introduction of functional groups that enhance the biological activity of derivatives.
Case Study: Lacosamide Synthesis
- Background : Lacosamide is synthesized through a series of reactions involving tert-butyl carbamate derivatives. The use of this compound facilitates higher yields and improved purity of the final product.
- Methodology : The synthesis involves a phase-transfer catalysis alkylation process where the compound reacts with various amines to yield lacosamide precursors. This method has shown to increase yields by approximately 10% compared to traditional methods, while also reducing environmental impact due to lower toxicity solvents used in the process .
Pharmacological Applications
The compound has demonstrated promising pharmacological properties, particularly in neuropharmacology. Its derivatives have been studied for their potential as potassium channel antagonists, which can be beneficial in treating neurological disorders.
Case Study: Potassium Channel Antagonism
- Study Overview : Research indicates that derivatives of this compound exhibit significant efficacy in restoring conduction in spinal cord injury models.
- Results : In vivo studies showed that these compounds improved motor function in animal models with chronic spinal cord injuries without notable adverse effects. The t-butyl derivative was found to be up to 100 times more potent than other tested compounds .
Chemical Properties and Stability
The stability and reactivity of this compound are crucial for its applications. The carbamate group enhances the compound's ability to form hydrogen bonds, which is vital for its interactions with biological targets.
Mechanism of Action
The mechanism of action of Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The presence of bromobenzyl groups (e.g., in ) increases molecular weight significantly (383–384 Da) compared to simpler substituents like hydroxymethyl (229 Da in ).
Physicochemical Properties :
- Polar Surface Area (TPSA) : tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate has a TPSA of 55.4 Ų , indicating moderate polarity. The dimethoxyphosphoryl acetyl group would likely increase TPSA due to phosphoryl and ester functionalities.
- Lipophilicity : Bromobenzyl-substituted analogs (e.g., ) are more lipophilic (higher log P values inferred), whereas hydroxymethyl derivatives () exhibit better aqueous solubility.
Synthetic Utility :
Biological Activity
Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides an in-depth examination of its biological properties, including antimicrobial activity, metabolic stability, and structure-activity relationships.
Chemical Structure and Properties
This compound belongs to the class of carbamates, which are known for their diverse biological activities. The compound features a tert-butyl group, a cyclohexyl ring, and a dimethoxyphosphoryl moiety attached to an acetyl group. This unique structure contributes to its potential therapeutic effects.
Biological Activity
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various carbamate derivatives, including those structurally similar to this compound. For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strains Tested | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 32 µg/mL |
| Compound B | Escherichia coli | 18 | 16 µg/mL |
| Trans-Tert-Butyl Carbamate | M. luteus | 20 | 8 µg/mL |
The data suggest that this compound may exhibit selective antimicrobial activity, particularly against resistant strains of bacteria, potentially acting through mechanisms similar to existing antibiotics such as meropenem .
2. Metabolic Stability
The metabolic stability of carbamates is critical for their efficacy as therapeutic agents. Studies indicate that the stability of this compound may be influenced by its structural components. Research has shown that cyclic carbamates tend to have higher metabolic resistance compared to their acyclic counterparts .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its therapeutic potential. Key factors influencing its activity include:
- Steric Effects : The presence of bulky groups like tert-butyl can enhance lipophilicity, affecting absorption and distribution.
- Electrophilicity : The dimethoxyphosphoryl group may enhance reactivity towards biological nucleophiles, potentially increasing its efficacy against microbial targets.
- Hydrophilicity/Lipophilicity Balance : The balance between hydrophilic and lipophilic properties is crucial for membrane permeability and bioavailability.
Case Studies
Several case studies have highlighted the promising biological activities of carbamate derivatives:
- A study reported that a related carbamate exhibited significant antibacterial activity against multidrug-resistant strains isolated from clinical settings .
- Another investigation into the pharmacokinetics of carbamates indicated favorable absorption characteristics and minimal blood-brain barrier permeability, suggesting a targeted action mechanism without central nervous system side effects .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful control of conditions. For example:
- Step 1 : React a tert-butyl carbamate precursor (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) with a phosphorylated acetylating agent under basic conditions (e.g., NaHCO₃ in THF) to introduce the dimethoxyphosphoryl acetyl group .
- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate stereoisomers. Monitor reaction progress using mass spectrometry (MS) to confirm intermediates (e.g., MS (ESI+): m/z 442 [M + H]+ for key intermediates) .
- Critical Factors : Temperature control (e.g., reflux vs. room temperature), stoichiometry of reagents, and solvent choice (e.g., THF for solubility vs. NMP for cyclization) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store at room temperature in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyl carbamate or phosphoryl acetyl groups .
- Handling : Use gloveboxes or fume hoods to avoid moisture and oxygen exposure. Avoid strong acids/bases, which may cleave the carbamate group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess hydrolytic stability .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI+ for detecting [M + H]+ ions) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry (e.g., trans-configuration of the cyclohexyl group) and purity. For phosphoryl groups, ³¹P NMR can resolve structural ambiguities .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and separate diastereomers .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly its role in cyclization or phosphorylation?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in phosphoryl groups) or kinetic studies to track bond formation/cleavage. For cyclization reactions (e.g., spiro-ring formation), monitor intermediates via time-resolved MS or in-situ IR spectroscopy .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity in phosphorylation or carbamate deprotection steps .
Q. What strategies mitigate contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Stereocontrol : Use chiral auxiliaries (e.g., tert-butyl carbamate as a directing group) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enforce trans-configuration .
- Crystallography : Obtain single-crystal X-ray structures of intermediates to confirm stereochemistry and refine reaction conditions .
- Case Study : In related cyclohexyl carbamates, cis/trans ratios were optimized by adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature .
Q. How can researchers address discrepancies in reported biological or catalytic activity data for derivatives of this compound?
- Methodological Answer :
- Data Normalization : Standardize assays (e.g., enzyme inhibition, cytotoxicity) using positive controls (e.g., staurosporine for kinase assays) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with systematic modifications (e.g., varying phosphoryl substituents) and compare activity trends using statistical models (e.g., PCA or QSAR) .
- Reproducibility : Validate findings across multiple labs with shared protocols (e.g., NIH Rigor and Reproducibility Guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
